4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide
CAS No.: 683259-84-9
Cat. No.: VC5946635
Molecular Formula: C24H23N3O3S2
Molecular Weight: 465.59
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 683259-84-9 |
|---|---|
| Molecular Formula | C24H23N3O3S2 |
| Molecular Weight | 465.59 |
| IUPAC Name | N-benzo[g][1,3]benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide |
| Standard InChI | InChI=1S/C24H23N3O3S2/c1-16-6-4-5-15-27(16)32(29,30)19-12-9-18(10-13-19)23(28)26-24-25-21-14-11-17-7-2-3-8-20(17)22(21)31-24/h2-3,7-14,16H,4-6,15H2,1H3,(H,25,26,28) |
| Standard InChI Key | XFEGKOQXXXUPLC-UHFFFAOYSA-N |
| SMILES | CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4 |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
4-((2-Methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide has the molecular formula C₂₄H₂₃N₃O₃S₂ and a molecular weight of 465.59 g/mol . Its IUPAC name, N-benzo[g] benzothiazol-2-yl-4-(2-methylpiperidin-1-yl)sulfonylbenzamide, reflects the integration of three key substructures:
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A benzamide core substituted at the para position with a sulfonyl group.
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A 2-methylpiperidine ring linked via the sulfonyl group.
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A naphtho[2,1-d]thiazole moiety attached to the benzamide’s amine group .
The SMILES notation (CC1CCCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C5=CC=CC=C5C=C4) and InChIKey (XFEGKOQXXXUPLC-UHFFFAOYSA-N) provide unambiguous representations of its connectivity and stereochemical features .
Crystallographic and Conformational Analysis
While X-ray crystallographic data remain unpublished, computational models predict that the naphthothiazole system adopts a planar configuration, facilitating π-π interactions with aromatic residues in biological targets. The 2-methylpiperidine group introduces conformational flexibility, enabling adaptive binding to enzymes or receptors .
Synthesis and Manufacturing
Key Synthetic Pathways
The synthesis of this compound involves a multi-step sequence:
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Sulfonation of 4-Chlorobenzamide: Reaction of 4-chlorobenzamide with 2-methylpiperidine in the presence of a sulfonating agent (e.g., SO₃·pyridine) yields 4-((2-methylpiperidin-1-yl)sulfonyl)benzoyl chloride.
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Coupling with Naphthothiazol-2-amine: The intermediate benzoyl chloride undergoes nucleophilic acyl substitution with naphtho[2,1-d]thiazol-2-amine in anhydrous dichloromethane, catalyzed by triethylamine .
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Purification: Column chromatography (silica gel, ethyl acetate/hexane gradient) isolates the final product with >95% purity.
Yield Optimization Challenges
Initial reports indicate a moderate yield of 40–50%, attributed to steric hindrance during the coupling step. Recent advances in microwave-assisted synthesis have reduced reaction times from 12 hours to 2 hours, though yields remain suboptimal .
Analytical Characterization
Spectroscopic Techniques
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NMR Spectroscopy: ¹H NMR (400 MHz, CDCl₃) reveals distinct signals for the piperidine methyl group (δ 1.2 ppm, triplet) and naphthothiazole protons (δ 7.5–8.3 ppm, multiplet) .
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High-Resolution Mass Spectrometry (HRMS): Observed [M+H]⁺ at m/z 466.1234 (calculated 466.1241) .
Comparative Analysis with Structural Analogues
The inclusion of both sulfonamide and naphthothiazole groups in 4-((2-methylpiperidin-1-yl)sulfonyl)-N-(naphtho[2,1-d]thiazol-2-yl)benzamide may confer synergistic effects absent in simpler analogues .
Future Research Directions
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Target Identification: Proteomic profiling and molecular docking studies are needed to elucidate precise biological targets.
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In Vivo Efficacy: Animal models of cancer and neurodegeneration should evaluate pharmacokinetics and toxicity.
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Synthetic Optimization: Transition metal catalysis could enhance coupling step efficiency .
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